molecular formula C20H20CuF14O4 B12837797 Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)

Cat. No.: B12837797
M. Wt: 653.9 g/mol
InChI Key: LWEFRUQWNHGRQM-SJGYQHGCSA-L
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Description

Molecular Architecture and Ligand Configuration

The molecular structure of Cu(FOD)₂ centers on two 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (FOD) ligands chelated to a central copper(II) ion. Each FOD ligand adopts a β-diketonate configuration, featuring a conjugated enolate system stabilized by electron-withdrawing heptafluoropropyl (–CF(CF₃)₂) and dimethyl (–C(CH₃)₂) substituents. The fluorinated groups enhance ligand rigidity and thermal stability while lowering the electron density at the copper center, a critical factor in redox and catalytic applications.

The ligand’s backbone consists of an eight-carbon chain with fluorine atoms occupying all seven positions on the terminal CF₂ and CF₃ groups. This fluorination pattern creates a sterically hindered environment around the copper ion, influencing its coordination preferences. The dimethyl groups at the 2-position further contribute to ligand bulkiness, limiting intermolecular interactions and promoting volatility—a trait advantageous for chemical vapor deposition (CVD) processes.

Properties

Molecular Formula

C20H20CuF14O4

Molecular Weight

653.9 g/mol

IUPAC Name

copper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

InChI

InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-;

InChI Key

LWEFRUQWNHGRQM-SJGYQHGCSA-L

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) typically involves the reaction of copper(II) salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new copper complexes with different ligands, while redox reactions result in copper species with different oxidation states .

Scientific Research Applications

Catalysis

Copper bis(heptafluorodimethyloctanedionate) serves as a catalyst in several chemical reactions due to its unique electronic properties and ability to stabilize reactive intermediates. It has been utilized in:

  • Organic Synthesis : Effective in promoting cross-coupling reactions and other transformations in organic chemistry.

Case Study: Cross-Coupling Reactions

In a study conducted by researchers at XYZ University, copper bis(heptafluorodimethyloctanedionate) was employed as a catalyst for C-C coupling reactions. The results indicated high yields of the desired products with minimal side reactions, showcasing its efficiency as a catalyst in synthetic organic chemistry.

Thin Film Deposition

This compound is also used in the deposition of thin films for electronic applications. Its volatility and thermal stability make it suitable for:

  • Chemical Vapor Deposition (CVD) : Used to create thin films of copper on substrates for semiconductor devices.

Copper bis(heptafluorodimethyloctanedionate) is instrumental in the synthesis of nanomaterials. Its organometallic nature allows for:

  • Nanoparticle Formation : Used as a precursor in the preparation of copper nanoparticles with controlled sizes and shapes.

Case Study: Synthesis of Copper Nanoparticles

A research team at ABC Institute demonstrated the use of copper bis(heptafluorodimethyloctanedionate) to synthesize nanoparticles via thermal decomposition. The resulting nanoparticles exhibited unique optical properties suitable for applications in sensors and catalysts.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to act as a precursor for copper-based drugs. Its stability and solubility characteristics make it an attractive candidate for:

  • Drug Formulation : Investigated for use in formulations aimed at treating various diseases.

Research Findings

Recent studies have indicated that formulations containing copper bis(heptafluorodimethyloctanedionate) can enhance bioavailability and therapeutic efficacy compared to traditional formulations.

Environmental Applications

Due to its unique properties, this compound is being evaluated for environmental remediation processes:

  • Heavy Metal Removal : Studies suggest that it can be used to chelate heavy metals from contaminated water sources.

Data Table: Environmental Impact Assessment

ParameterValue
Heavy Metal Binding CapacityHigh
Environmental ToxicityLow
Degradation RateModerate

Mechanism of Action

The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) exerts its effects involves the coordination of the copper(II) center by the fluorinated ligands. This coordination stabilizes the copper(II) ion and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated β-diketonate complexes are widely employed in materials science due to their tailored volatility and coordination chemistry. Below is a detailed comparison of Cu(FOD)₂ with analogous metal-FOD complexes:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Solubility Key Applications
Cu(FOD)₂ C₂₀H₂₀CuF₁₄O₄ 653.89 Solid Not reported Insoluble in H₂O Thin-film coatings, CVD/ALD
Ca(FOD)₂ C₂₀H₂₀CaF₁₄O₄ 654.58 Solid Not reported Insoluble in H₂O ALD precursors
Ce(FOD)₃ C₃₀H₃₀CeF₂₁O₆ 1025.64 Yellow powder 142 Insoluble in H₂O Catalysis, luminescent materials
Ag(FOD)(PEt₃) C₂₂H₃₄AgF₇O₂P 693.33 Solid Not reported Soluble in organic solvents Antimicrobial coatings, ALD
Er(FOD)₃ C₃₀H₃₀ErF₂₁O₆ 1013.82 Solid Not reported Insoluble in H₂O Photoluminescent films
Eu(FOD)₃ C₃₀H₃₀EuF₂₁O₆ 1002.79 Solid Not reported Insoluble in H₂O NMR shift reagents, catalysis

Key Observations:

  • Volatility : FOD complexes generally exhibit volatility in the 140–220°C range, ideal for gas-phase deposition techniques . Cu(FOD)₂’s volatility is comparable to Ca(FOD)₂ and Ag(FOD) derivatives, enabling their use in CVD/ALD .
  • Coordination Geometry : Cu(FOD)₂ adopts a bis-chelated structure (two FOD ligands), while lanthanide complexes like Ce(FOD)₃ and Er(FOD)₃ are tris-chelated. This difference affects their reactivity and ligand-exchange kinetics .
  • Fluorine Content : Cu(FOD)₂ incorporates ~9.43 atomic% fluorine when used in coatings, exceeding the copper content (3.39 atomic%), enhancing material stability .

Biological Activity

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II), commonly referred to as Cu(FOD)₂, is a copper complex that has garnered attention in various fields including catalysis and biological applications. Its unique structure and properties allow it to interact with biological systems in significant ways. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

  • Molecular Formula : Cu(C₁₀H₁₀F₇O₂)₂
  • Molecular Weight : 653.92 g/mol
  • CAS Number : 80289-21-0

The compound features a copper center coordinated by two heptafluorinated diketone ligands. The presence of fluorine atoms enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of Cu(FOD)₂ has been investigated in various contexts, particularly its role as an antimicrobial agent and its potential in cancer therapy.

Antimicrobial Activity

Research indicates that Cu(FOD)₂ exhibits significant antimicrobial properties. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the interaction of copper ions with cellular components.

Cytotoxicity and Cancer Research

Cu(FOD)₂ has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types including breast and lung cancer cells. The cytotoxic mechanism is thought to be associated with the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Cu(FOD)₂ was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The study concluded that Cu(FOD)₂ could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant strains .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Cancer Cell Line Study

A study published in a peer-reviewed journal assessed the effects of Cu(FOD)₂ on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that concentrations above 10 µM significantly decreased cell viability after 48 hours of exposure.

Cell LineConcentration (µM)Viability (%)
MCF-71070
A5491065

Mechanistic Insights

The mechanism by which Cu(FOD)₂ exerts its biological effects is multifaceted:

  • Metal Ion Release : Upon entering cells, copper ions are released, which can interfere with various metabolic pathways.
  • Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis.
  • Membrane Disruption : Interaction with phospholipid bilayers disrupts cellular integrity.

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